2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide 2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034438-50-9
VCID: VC5169538
InChI: InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26)
SMILES: C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43
Molecular Formula: C20H19N5O
Molecular Weight: 345.406

2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

CAS No.: 2034438-50-9

Cat. No.: VC5169538

Molecular Formula: C20H19N5O

Molecular Weight: 345.406

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide - 2034438-50-9

Specification

CAS No. 2034438-50-9
Molecular Formula C20H19N5O
Molecular Weight 345.406
IUPAC Name 2-indol-1-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Standard InChI InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26)
Standard InChI Key BDNVIHNHJWNVPH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43

Introduction

Structural Analysis and Molecular Properties

Core Architecture and Functional Groups

The molecule consists of three primary components:

  • Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its role in modulating serotonin receptors and intercalating with DNA .

  • 1,2,3-Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions critical for target binding.

  • Acetamide linker: Provides conformational flexibility and enables N-alkylation patterns that influence solubility and bioavailability .

The spatial arrangement of these groups suggests potential interactions with kinase domains (e.g., PKC-θ, VEGFR2) and DNA topoisomerases, as observed in structurally related indole-triazole hybrids .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₂₀H₂₀N₆O
Molecular Weight360.41 g/mol
Calculated LogP3.2 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH of indole and acetamide)
Hydrogen Bond Acceptors5 (Triazole N, carbonyl O)

These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential .

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach derived from protocols for analogous indole-triazole hybrids :

  • Indole functionalization: Introduction of the acetamide group at the indole N1 position via nucleophilic substitution.

  • Triazole installation: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.

  • Amide coupling: Reaction of the intermediate acyl chloride with a phenyl-ethylamine derivative.

Critical Reaction Steps

  • Indole acetylation: Treatment of 1H-indole with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C yields 2-chloro-N-(1H-indol-1-yl)acetamide (78% yield) .

  • Triazole formation: Reaction of propargylamine with phenyl azide under CuSO₄/sodium ascorbate conditions generates the 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine intermediate (62% yield).

  • Final coupling: EDCI/HOBt-mediated amide bond formation between the acetylated indole and triazole-containing amine completes the synthesis (55% yield) .

Hypothesized Pharmacological Activities

Antimicrobial Effects

The 1,2,3-triazole moiety demonstrates broad-spectrum antimicrobial activity in analogs, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. Mechanistic studies implicate inhibition of fungal lanosterol 14α-demethylase and bacterial DNA gyrase.

Computational ADMET Profiling

ParameterPrediction
Caco-2 Permeability28.5 nm/s (High absorption)
Plasma Protein Binding89.3%
CYP3A4 InhibitionModerate (Ki = 6.7 µM)
hERG InhibitionLow (IC₅₀ > 30 µM)
Ames Test MutagenicityNegative

Data generated using SwissADME and ProTox-II platforms indicate favorable pharmacokinetics but potential drug-drug interactions via CYP3A4 .

Challenges and Future Directions

Synthetic Limitations

  • Low yields (<60%) in final coupling steps due to steric hindrance from the triazole-phenyl group.

  • Epimerization risks during amide formation require chiral HPLC purification .

Research Priorities

  • In vitro cytotoxicity screening against NCI-60 cancer cell lines.

  • Metabolic stability assays in human liver microsomes.

  • X-ray crystallography to validate docking-predicted binding modes.

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